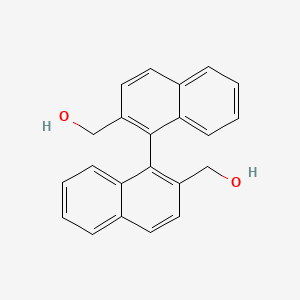

2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl

Overview

Description

“2,2-Bis(hydroxymethyl)propionic acid” also known as bis-MPA, is a readily available and scalable starting material . It is used as a biological buffer, organic synthesize, chemical & pharmaceutical intermediate . It is suitable for fractionation of hemoglobin . It has also been used as a monomer for making water-soluble polyurethanes and polyesters .

Synthesis Analysis

The synthesis of monomers has been focused on the use of 2,2-bis(hydroxymethyl)propionic acid since it is a cheap, readily available, and scalable starting material . The synthetic procedure for the monomers is relatively simple and scalable, and the monomers are able to polymerize through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC reaction) .

Molecular Structure Analysis

The molecular structure of “2,2-Bis(hydroxymethyl)propionic acid” is available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

The stoichiometry of the reagents applied in the syntheses reflects the metal to ligand molar ratio in the formed solid products . Due to the multiple coordination modes of the used ligands, wide structural diversity was achieved among synthesized compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a substance depend, in large part, on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .

Mechanism of Action

Target of Action

It’s known that this compound is commonly used as an ab2 monomer for the synthesis of hyperbranched (hb) polymers and dendrimers .

Mode of Action

2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl interacts with its targets through chemical reactions. It has two different functional groups - hydroxyl and carboxylic acid - which allow it to participate in a wide variety of syntheses . For instance, it can react with itself to produce esters via esterification .

Biochemical Pathways

It’s known that this compound plays a crucial role in the synthesis of hyperbranched polymers and dendrimers . These polymers and dendrimers have a wide range of applications, including drug delivery systems, coatings, and adhesives .

Pharmacokinetics

Given its use in the synthesis of polymers and dendrimers, it’s likely that these properties would be significantly influenced by the specific chemical structure of the resulting polymer or dendrimer .

Result of Action

The molecular and cellular effects of 2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl are largely dependent on the specific application of the resulting polymer or dendrimer . For instance, when used in the synthesis of dendrimers for drug delivery, the compound can enhance the solubility, stability, and bioavailability of the drug .

Action Environment

The action, efficacy, and stability of 2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and pH) can affect the efficiency of the polymerization process . Additionally, the presence of other substances (such as catalysts or inhibitors) can also influence the reaction .

Safety and Hazards

The safety data sheet for “2,2-Bis(hydroxymethyl)butyric acid” indicates that it causes serious eye damage and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of “2,2-Bis(hydroxymethyl)propionic acid” seem to be focused on its use in gene therapy . It is extensively studied as a realistic and promising therapeutic approach for treating inherited and acquired diseases by repairing defective genes through introducing (transfection) the “healthy” genetic material in the diseased cells .

properties

IUPAC Name |

[1-[2-(hydroxymethyl)naphthalen-1-yl]naphthalen-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12,23-24H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKVMGGUKWIVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Binaphthyl-2,2'-dimethanol | |

CAS RN |

3594-94-3 | |

| Record name | 1,1'-BINAPHTHYL-2,2'-DIMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)

amine hydrobromide; 95%](/img/structure/B6351942.png)

amine hydrobromide; 95%](/img/structure/B6351972.png)